

Application Notes and Protocols for JMV 2959 in Rat Models

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Compound of Interest		
Compound Name:	JMV 2959	
Cat. No.:	B10799418	Get Quote

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Introduction

JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] Ghrelin, the endogenous ligand for GHS-R1a, is a peptide hormone primarily produced by the stomach that plays a crucial role in stimulating appetite and food intake.[1] By blocking the action of ghrelin, **JMV 2959** has been investigated for its therapeutic potential in metabolic disorders and addiction. These application notes provide a summary of experimental protocols for the use of **JMV 2959** in rat models, focusing on its effects on food intake, body weight, and reward-seeking behaviors.

Mechanism of Action

JMV 2959 is a 1,2,4-triazole derivative that acts as a competitive antagonist at the GHS-R1a. [1] It has an IC₅₀ of 32 nM in a binding assay and a dissociation constant (Kb) of 19 nM.[3] The GHS-R1a is a G protein-coupled receptor that, upon activation by ghrelin, initiates a cascade of intracellular signaling pathways. These pathways include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the stimulation of the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. These signaling events in key brain regions, such as the hypothalamus, regulate the expression of orexigenic neuropeptides like neuropeptide Y (NPY) and agouti-related peptide (AgRP), ultimately leading



to increased hunger and food intake. **JMV 2959** effectively blocks these downstream effects of ghrelin.

Data Presentation

The following tables summarize the quantitative effects of **JMV 2959** in various experimental paradigms in rats.

Table 1: Effect of JMV 2959 on Food Intake in Rats

Experimental Paradigm	Animal Model	JMV 2959 Dose & Route	Effect	Reference
Palatable Food Intake (Free Choice)	Individually housed rats	12 mg/kg/day, i.p.	50% reduction in Ensure® (palatable drink) consumption over 10 days.[4]	[4]
Palatable Food Intake (Free Choice)	Individually housed rats	12 mg/kg/day, i.p.	Reduced total caloric intake from Ensure® from 65% to 46%.[5]	[5]
Hexarelin- Induced Food Intake	Rats	160 μg/kg, s.c.	Reduced cumulative food intake stimulated by hexarelin (80 µg/kg).[3]	[3]
Fasting-Induced Food Intake	Rats	8 μg, i.c.v.	Total blockade of fasting-induced food intake.[6]	[6]
Standard Chow and Water Intake	Rats	6 mg/kg, i.p.	Significantly decreased food and water intake. [7]	[7]



Table 2: Effect of JMV 2959 on Body Weight in Rats

Experimental Paradigm	Animal Model	JMV 2959 Dose & Route	Effect	Reference
Palatable Food Diet	Individually housed rats	12 mg/kg/day, i.p.	Significantly less body weight gain compared to vehicle-treated controls over 10 days.[4][5]	[4][5]

Table 3: Effect of JMV 2959 on Substance-Seeking Behavior in Rats



Experimental Paradigm	Animal Model	JMV 2959 Dose & Route	Effect	Reference
Cocaine Self- Administration	Sprague-Dawley rats	0.5, 1, 2 mg/kg, i.p.	No significant effect on cocaine intake.[8][9]	[8][9]
Cue-Reinforced Cocaine-Seeking	Sprague-Dawley rats	2 mg/kg, i.p.	Decreased the number of active lever presses.[8] [9]	[8][9]
Oxycodone Self- Administration	Sprague-Dawley rats	0.5, 1, 2 mg/kg, i.p.	No significant impact on oxycodone intake.[8][9]	[8][9]
Cue-Reinforced Oxycodone- Seeking	Sprague-Dawley rats	1 and 2 mg/kg, i.p.	Decreased the number of active lever presses.[8]	[8][9]
Morphine- Induced Conditioned Place Preference (CPP)	Rats	6 mg/kg, i.p.	Significantly reduced the expression of morphine CPP.	[10]
THC-Induced Conditioned Place Preference (CPP)	Wistar rats	1 and 3 mg/kg, i.p.	Dose- dependently attenuated the manifestation of THC-induced CPP.[11]	[11]
Fentanyl Self- Administration	Rats	3 mg/kg, i.p.	Reduced fentanyl self-administration.	[12]



Experimental Protocols

Protocol 1: Evaluation of JMV 2959 on Palatable Food Intake in a Free-Choice Paradigm

This protocol is adapted from studies investigating the effect of **JMV 2959** on the consumption of rewarding food in rats.[4]

- Animals: Male Sprague-Dawley or Wistar rats, individually housed to monitor food and liquid intake accurately.
- Housing: Standard laboratory conditions with a 12:12 hour light-dark cycle and ad libitum access to water and standard chow.
- Acclimatization: Allow rats to acclimate to the housing conditions for at least one week before
 the start of the experiment.
- Drug Preparation:
 - Dissolve JMV 2959 in sterile saline (0.9% NaCl).[4]
 - For intraperitoneal (i.p.) injection, a typical dose is 12 mg/kg.[4] The final injection volume should be adjusted based on the animal's body weight (e.g., 1 ml/kg).
- Experimental Procedure:
 - Baseline (3 days): Provide rats with a free choice between standard chow and a palatable, high-energy food source (e.g., Ensure® chocolate drink or peanut butter).[4] Measure daily consumption of both food sources and body weight.
 - Treatment (7-10 days): Divide rats into two groups: a control group receiving daily i.p. injections of saline and a treatment group receiving daily i.p. injections of JMV 2959 (12 mg/kg).[4]
 - Continue to provide the free-choice diet and record daily food and liquid intake and body weight.
- Data Analysis:



- Calculate the cumulative intake of standard chow and the palatable food source for each group.
- Calculate the change in body weight from baseline for each group.
- Analyze the data using appropriate statistical methods, such as a two-way repeated-measures ANOVA, to compare the intake and body weight between the control and JMV 2959-treated groups over time.

Protocol 2: Assessment of **JMV 2959** on Drug-Seeking Behavior using Conditioned Place Preference (CPP)

This protocol provides a general framework for a CPP experiment to assess the effect of **JMV 2959** on the rewarding properties of drugs of abuse.[11][13][14][15]

- Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.
- Animals: Male rats (e.g., Sprague-Dawley or Wistar).
- Drug Preparation:
 - Prepare the drug of abuse (e.g., morphine, 10 mg/kg, s.c.) and JMV 2959 (e.g., 1, 3, or 6 mg/kg, i.p.) in appropriate vehicles (e.g., saline for morphine, 2% DMSO in saline for JMV 2959).[10]
- Experimental Procedure (Unbiased Design):
 - Pre-Conditioning (Day 1): Place each rat in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. Rats showing a strong preference for one chamber may be excluded.
 - Conditioning (Days 2-9): This phase consists of 8 alternating daily sessions.
 - On drug conditioning days (e.g., Days 2, 4, 6, 8), administer the drug of abuse (e.g., morphine) and immediately confine the rat to one of the outer chambers (e.g., the initially non-preferred chamber) for 30-45 minutes.



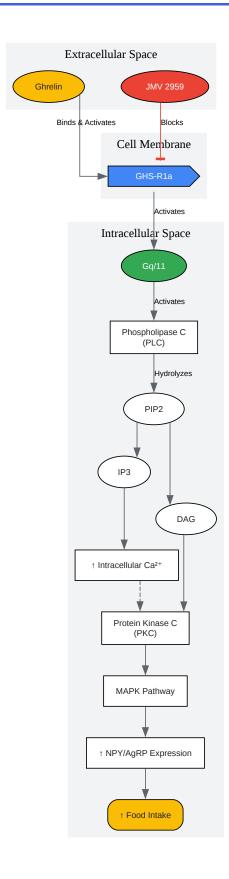
- On vehicle conditioning days (e.g., Days 3, 5, 7, 9), administer the vehicle and confine the rat to the opposite outer chamber for the same duration.
- Post-Conditioning Test (Day 10): To test the effect of JMV 2959 on the expression of CPP, administer JMV 2959 (or vehicle) 20-30 minutes before placing the rat in the central chamber with free access to all chambers for 15-20 minutes. Record the time spent in each chamber.
- To test the effect of JMV 2959 on the acquisition of CPP, co-administer JMV 2959 with the drug of abuse during the conditioning phase.

Data Analysis:

- Calculate the CPP score as the time spent in the drug-paired chamber during the postconditioning test minus the time spent in the same chamber during the pre-conditioning test.
- Use a one-way or two-way ANOVA followed by post-hoc tests to compare the CPP scores between the different treatment groups.

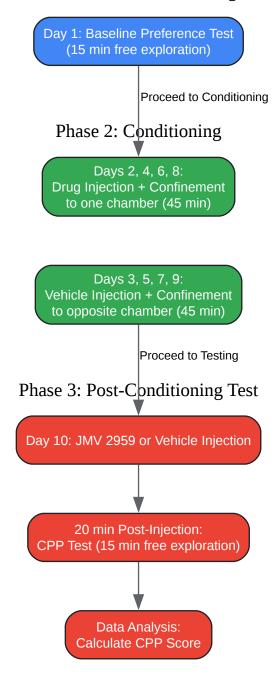
Mandatory Visualizations Signaling Pathways and Experimental Workflows







Phase 1: Pre-Conditioning



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